15-oxo-11Z,13E-eicosadienoic acid

Overview

Description

Synthesis Analysis

The synthesis of 15-oxo-11Z,13E-eicosadienoic acid involves enzymatic pathways, particularly the action of 15-lipoxygenase (15-LO) on arachidonic acid to produce 15-hydroperoxy-5,8,11,13-(Z,Z,Z,E)-eicosatetraenoic acid (15(S)-HPETE), which is further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield 15-oxo-eicosatetraenoic acid (15-oxo-ETE) (Wei et al., 2009).

Molecular Structure Analysis

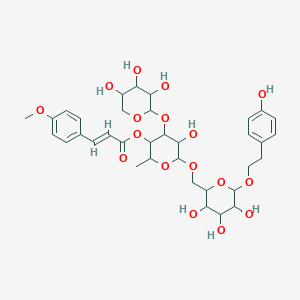

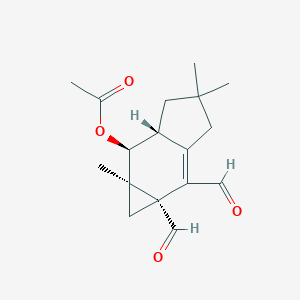

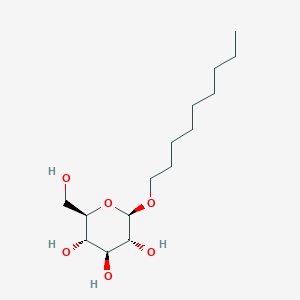

The molecular structure of 15-oxo-11Z,13E-eicosadienoic acid comprises a 20-carbon chain with three cis-double bonds and one trans-double bond, alongside an oxo group at the 15th carbon. This structure is crucial for its biological activities, including the inhibition of cell proliferation by affecting DNA synthesis.

Chemical Reactions and Properties

15-oxo-11Z,13E-eicosadienoic acid participates in various chemical reactions, notably its ability to inhibit the proliferation of human vascular vein endothelial cells by suppressing DNA synthesis, which implicates its potential antiangiogenic role (Wei et al., 2009).

Physical Properties Analysis

As a lipid molecule, 15-oxo-11Z,13E-eicosadienoic acid is hydrophobic, with a molecular weight that reflects its eicosanoid structure. Its solubility in aqueous solutions is limited, impacting its distribution and function within biological systems.

Chemical Properties Analysis

The chemical properties of 15-oxo-11Z,13E-eicosadienoic acid, including its reactivity and stability, are influenced by its oxo group and the configuration of its double bonds. These properties are essential for its interaction with enzymes and receptors, contributing to its biological effects.

Scientific Research Applications

Eosinophil Chemotactic Activity

Research has identified 15-oxo-11Z,13E-eicosadienoic acid as a potent eosinophil chemotactic factor. Specifically, compounds like 5-oxo-15-hydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid (a closely related eicosanoid) demonstrate significant chemotactic activity for human eosinophils, suggesting its potential role in inflammatory responses (Schwenk & Schröder, 1995).

Role in Marine Microalgae

In marine diatoms like Pseudo-nitzschia delicatissima, metabolites such as 15-oxo-5Z,9E,11E,13E-pentadecatetraenoic acid have been identified. These compounds are thought to be involved in signaling mechanisms that regulate the lifecycle of diatoms, particularly in relation to bloom termination (d’Ippolito et al., 2009).

Inhibition of Endothelial Cell Proliferation

15-oxo-eicosatetraenoic acid has been shown to inhibit endothelial cell proliferation, indicating a potential antiangiogenic role. This suggests its relevance in conditions where angiogenesis is a factor, such as tumor growth or cardiovascular diseases (Wei et al., 2009).

Modulation of Cardiomyocyte Response

Specific lipoxygenase products, including derivatives of 15-oxo-eicosadienoic acid, have been found to modulate the beta-adrenergic response in rat neonatal cardiomyocytes. This suggests potential therapeutic applications in cardiac function regulation (Wallukat et al., 1994).

Anti-Proliferative Properties in Cancer Research

Studies have demonstrated that metabolites like 15-oxo-ETE can inhibit cell proliferation in various human cell lines, including endothelial and colon adenocarcinoma cells. This property is significant for research into cancer treatments and the understanding of tumor microenvironments (Revello et al., 2012).

Mechanism of Action

Target of Action

The primary target of 15-KEDE is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular processes such as inflammation and immune responses .

Mode of Action

15-KEDE interacts with 5-LO by inhibiting its activity . The inhibition occurs at a concentration of 55 µM, which is about 2-fold lower than that of 15(S)-HEDE . This interaction results in a decrease in the production of leukotrienes, thereby modulating the inflammatory response .

Biochemical Pathways

15-KEDE is produced by the oxidation of 15-HEDE . A related oxo-eicosanoid, 5-oxoETE, is biosynthesized from 5(S)-HETE by a specific dehydrogenase . These compounds are part of the eicosanoid signaling molecules, which are derived from arachidonic acid and play significant roles in various biological functions, including inflammation, immunity, and central nervous system signaling .

Result of Action

The inhibition of 5-LO by 15-KEDE leads to a decrease in the production of leukotrienes . This can result in the modulation of inflammatory responses, as leukotrienes are potent mediators of inflammation . Therefore, 15-KEDE may have potential therapeutic applications in conditions characterized by excessive or chronic inflammation .

properties

IUPAC Name |

(11Z,13E)-15-oxoicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCMHXPXGACWLJ-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

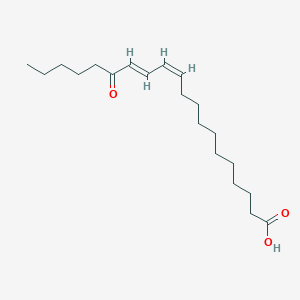

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-oxo-11Z,13E-eicosadienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

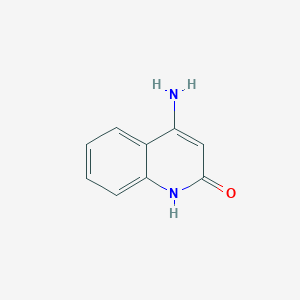

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

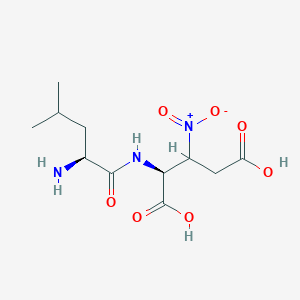

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)